molecular formula C22H20N4O2 B11591157 (5Z)-5-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione

(5Z)-5-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione

Cat. No.: B11591157
M. Wt: 372.4 g/mol
InChI Key: GPQIXHOBDLESIY-UNOMPAQXSA-N
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Description

The compound “(5Z)-5-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione” is a complex organic molecule that features a combination of pyrrole, pyridine, and imidazolidine rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrole ring: This could be achieved through a Paal-Knorr synthesis.

    Attachment of the pyridine ring: This might involve a cross-coupling reaction such as a Suzuki or Heck reaction.

    Formation of the imidazolidine ring: This could be synthesized through a cyclization reaction involving a diamine and a carbonyl compound.

    Final assembly: The final step would involve the condensation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve:

    Continuous flow reactors: for better control over reaction conditions.

    Catalysts: to increase reaction rates and selectivity.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The pyrrole and pyridine rings can be oxidized under strong conditions.

    Reduction: The imidazolidine ring can be reduced to form different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Receptor Binding: Could be studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Could be explored for its therapeutic effects in various diseases.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it could involve:

    Binding to a receptor: Modulating the receptor’s activity.

    Inhibition of an enzyme: Blocking the enzyme’s active site.

    Interaction with DNA/RNA: Affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The combination of three different rings.

    Potential Biological Activity: Unique interactions with biological targets due to its structure.

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

(5Z)-5-[[2,5-dimethyl-1-(5-methylpyridin-2-yl)pyrrol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C22H20N4O2/c1-14-9-10-20(23-13-14)25-15(2)11-17(16(25)3)12-19-21(27)26(22(28)24-19)18-7-5-4-6-8-18/h4-13H,1-3H3,(H,24,28)/b19-12-

InChI Key

GPQIXHOBDLESIY-UNOMPAQXSA-N

Isomeric SMILES

CC1=CN=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)N(C(=O)N3)C4=CC=CC=C4)C

Canonical SMILES

CC1=CN=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4)C

Origin of Product

United States

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